molecular formula C8H9FN2O B1301807 4-Fluorobenzylurea CAS No. 76523-24-5

4-Fluorobenzylurea

Cat. No.: B1301807
CAS No.: 76523-24-5
M. Wt: 168.17 g/mol
InChI Key: ISIFPVOJHJASJW-UHFFFAOYSA-N
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Description

4-Fluorobenzylurea is a chemical compound with the molecular formula C8H9FN2O.

Scientific Research Applications

4-Fluorobenzylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research has shown its potential as a chemotherapeutic agent for cancer treatment and as an antibacterial and antifungal agent.

    Industry: It is used in the production of various fluorinated compounds and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzylurea typically involves the reaction of 4-fluorobenzylamine with urea. One common method includes the use of a solvent such as ethanol or methanol, and the reaction is often carried out under reflux conditions. The reaction can be represented as follows:

4-Fluorobenzylamine+UreaThis compound\text{4-Fluorobenzylamine} + \text{Urea} \rightarrow \text{this compound} 4-Fluorobenzylamine+Urea→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzylurea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding fluorinated benzyl derivatives.

    Reduction: Reduction reactions can yield fluorinated amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated benzyl derivatives, amines, and substituted benzyl compounds.

Mechanism of Action

The mechanism by which 4-Fluorobenzylurea exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzylamine
  • 4-Fluorobenzonitrile
  • 4-Fluorobenzyl alcohol

Uniqueness

4-Fluorobenzylurea is unique due to its specific combination of a fluorinated benzyl group and a urea moiety. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

(4-fluorophenyl)methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIFPVOJHJASJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371972
Record name 4-FLUOROBENZYLUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76523-24-5
Record name 4-FLUOROBENZYLUREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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